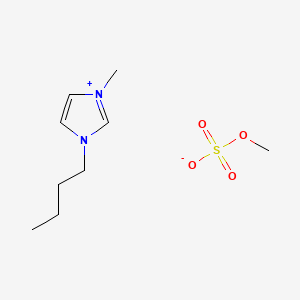

1-Butyl-3-methylimidazolium methyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746786. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNKNZDROKJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477461 | |

| Record name | BMIMMeSO4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401788-98-5 | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401788985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BMIMMeSO4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [BMIM][MeSO₄], is an ionic liquid that has garnered significant attention across various scientific disciplines. Its unique set of properties, including low volatility, high thermal stability, and tunable solvency, makes it a compelling candidate for applications ranging from green chemistry and catalysis to drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of [BMIM][MeSO₄], complete with experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for understanding its behavior as a solvent, electrolyte, or medium for chemical reactions.

General and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₈N₂O₄S | [1][2] |

| Molecular Weight | 250.31 g/mol | [1][2] |

| CAS Number | 401788-98-5 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | -4 °C to -20 °C | [1][2] |

Physical Properties as a Function of Temperature

The physical properties of [BMIM][MeSO₄] are highly dependent on temperature. The following table presents density and viscosity data at various temperatures, illustrating the typical behavior of this ionic liquid.

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) | Source |

| 20 | 1.21 - 1.22 | - | [1] |

| 21 | 1.22 | - | [2] |

| 25 | - | 163 | [2] |

| 25.0 | 1.20959 | - | |

| 80.0 | 1.17 | - |

Note: A comprehensive study has measured density, speed of sound, refractive index, and dynamic viscosity across a temperature range from (278.15 to 343.15) K (5°C to 70°C).[3][4]

Optical and Electrical Properties

| Property | Value | Conditions | Source |

| Refractive Index (n₂₀/D) | 1.476 - 1.482 | 20 °C | [1] |

| Conductivity | 2.20 mS/cm | 30 °C | [2] |

| Electrochemical Window | 4.3 V | - | [2] |

Synthesis Pathway

The synthesis of this compound is a direct quaternization reaction. The following diagram illustrates the logical flow of this process.

Experimental Protocols

The accurate determination of physicochemical properties is paramount for the reliable application of ionic liquids. Below are detailed methodologies for key experiments.

Synthesis of this compound

This protocol is based on a general and widely cited procedure for the synthesis of imidazolium-based ionic liquids.[4]

-

Reaction Setup : A three-necked round-bottomed flask is equipped with a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with an equimolar amount of 1-methylimidazole dissolved in a suitable solvent like toluene.

-

Reactant Addition : The flask is cooled in an ice bath. An equimolar amount of dimethyl sulfate is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below a set point (e.g., 40°C) due to the highly exothermic nature of the reaction.[4]

-

Reaction : After the addition is complete, the mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

-

Purification : The solvent is removed under reduced pressure using a rotary evaporator. The resulting ionic liquid is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Drying : To remove any residual solvent and water, the final product is dried under high vacuum at a moderate temperature (e.g., 70°C) for an extended period (24-48 hours) until a constant weight is achieved.[4] The water content should be verified to be below 150 ppm using Karl Fischer titration.

Density Measurement

Density is typically measured using a vibrating tube densimeter.[5]

-

Calibration : The instrument is calibrated using two standards of known density, typically dry air and deionized, degassed water, at the desired measurement temperature.

-

Sample Preparation : The ionic liquid sample must be thoroughly dried under vacuum to minimize water content, as moisture can significantly affect density.[1]

-

Measurement : The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control : The temperature of the sample cell is precisely controlled, often with a Peltier system, to an accuracy of ±0.01 K, as density is temperature-dependent.[1] Measurements are taken across a range of temperatures to determine the thermal expansion coefficient.[3]

Viscosity Measurement

Dynamic viscosity can be determined using a rotational viscometer or a capillary viscometer.

-

Instrument Setup : For a rotational viscometer, a specific spindle/cup geometry is selected based on the expected viscosity range. The instrument is calibrated with standard viscosity fluids.

-

Sample Loading : A precise volume of the dried ionic liquid is placed into the sample cup.

-

Temperature Equilibration : The sample is allowed to thermally equilibrate at the target temperature.

-

Measurement : The spindle is rotated at a series of defined shear rates, and the resulting torque is measured. The instrument's software calculates the dynamic viscosity. For ionic liquids, which are often Newtonian fluids, the viscosity should be independent of the shear rate.

-

Data Collection : Measurements are repeated at various temperatures to establish the temperature-viscosity profile.

Refractive Index Measurement

The refractive index is commonly measured using a digital Abbe refractometer.

-

Calibration : The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application : A few drops of the ionic liquid are placed on the surface of the measurement prism.

-

Measurement : The prism is illuminated, and the instrument measures the critical angle of total internal reflection, from which it calculates the refractive index.

-

Temperature Control : The prism is connected to a water bath to maintain a constant temperature (e.g., 20.0 ± 0.1 °C), as the refractive index is sensitive to temperature changes.

Applications and Significance

The physicochemical properties of [BMIM][MeSO₄] make it a versatile compound. Its low viscosity compared to other ionic liquids is advantageous for use as a solvent in extraction processes.[3][4] In drug development, it is being explored for its potential to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] Furthermore, its role as a "green" solvent is prominent in biomass processing for biofuel production and in electrochemical applications like batteries and supercapacitors.[1] The thermal stability of [BMIM][MeSO₄] is notably higher than its acetate and chloride analogues, making it more suitable for processes requiring elevated temperatures.

Conclusion

This compound presents a unique and advantageous profile of physicochemical properties. Its moderate viscosity, wide liquid range, and high thermal stability make it a subject of ongoing research and a practical choice for various industrial and pharmaceutical applications. A thorough understanding of the properties detailed in this guide is essential for leveraging its full potential in scientific innovation.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-butyl-3-methylimidazolium methyl sulfate

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO4]), an ionic liquid of significant interest to researchers and professionals in drug development and various scientific fields. This document details the prevalent synthesis route, purification protocols, and characterization data, presented in a clear and accessible format for laboratory application.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the quaternization of 1-butylimidazole with dimethyl sulfate. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the methyl group of dimethyl sulfate.

A generalized reaction scheme is presented below:

1-butylimidazole + dimethyl sulfate → this compound

An alternative, though less direct, two-step synthesis involves the initial preparation of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) from 1-methylimidazole and 1-chlorobutane, followed by an anion exchange reaction with a methyl sulfate salt. However, the direct synthesis route is generally preferred for its efficiency.

Signaling Pathway of Direct Synthesis

The following diagram illustrates the direct synthesis pathway of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the direct synthesis and subsequent purification of this compound.

Synthesis of this compound

Materials:

-

1-butylimidazole (≥98%)

-

Dimethyl sulfate (≥99%)

-

Ethyl acetate (analytical grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser, add 1-butylimidazole. The reaction should be carried out under an inert atmosphere.

-

Begin stirring the 1-butylimidazole and slowly add an equimolar amount of dimethyl sulfate dropwise from the dropping funnel. The addition should be performed at room temperature or with gentle cooling to control the exothermic reaction.

-

After the complete addition of dimethyl sulfate, heat the reaction mixture to a temperature between 60-80°C and maintain it for a period of 2 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature, yielding the crude this compound as a viscous liquid.

Purification of this compound

Materials:

-

Crude this compound

-

Ethyl acetate (analytical grade)

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Transfer the crude product to a separatory funnel.

-

Add a sufficient volume of ethyl acetate to the separatory funnel to wash the crude product. The typical volume ratio of ethyl acetate to the ionic liquid is 2:1 or 3:1.

-

Shake the mixture vigorously for several minutes and then allow the layers to separate. The ionic liquid is typically the denser, lower layer.

-

Separate and discard the upper ethyl acetate layer, which contains unreacted starting materials and non-polar impurities.

-

Repeat the washing step two to three more times with fresh ethyl acetate to ensure high purity.

-

After the final wash, transfer the purified ionic liquid to a round-bottom flask.

-

Remove any residual ethyl acetate using a rotary evaporator.

-

For complete removal of volatile impurities and residual solvent, dry the product under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-90°C) for several hours until a constant weight is achieved.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters and Reported Yields

| Parameter | Value/Range | Reference |

| Reactants | 1-Butylimidazole, Dimethyl sulfate | General Knowledge |

| Stoichiometry | ~1:1 molar ratio | General Knowledge |

| Reaction Temperature | 60 - 80 °C | [1] |

| Reaction Time | 2 - 48 hours | [1] |

| Reported Yield | 75% | General Knowledge |

Table 2: Physicochemical and Purity Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₄S | General Knowledge |

| Molecular Weight | 250.32 g/mol | General Knowledge |

| Appearance | Colorless to pale yellow viscous liquid | General Knowledge |

| Purity (Commercial) | ≥95%, ≥97%, >98% | General Knowledge |

| Density | ~1.21 g/mL at 20°C | General Knowledge |

| Refractive Index | ~1.476 - 1.482 at 20°C | General Knowledge |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.

¹H NMR (CDCl₃, ppm):

-

~9.18 (s, 1H): Imidazolium ring proton (N-CH-N)

-

~7.4-7.6 (m, 2H): Imidazolium ring protons (CH=CH)

-

~4.1-4.3 (t, 2H): Methylene protons of the butyl group adjacent to the nitrogen (-N-CH₂-CH₂-)

-

~3.9 (s, 3H): Methyl protons attached to the imidazolium nitrogen (-N-CH₃)

-

~3.7 (s, 3H): Methyl protons of the methyl sulfate anion (CH₃-SO₄⁻)

-

~1.8-2.0 (m, 2H): Methylene protons of the butyl group (-N-CH₂-CH₂-CH₂-)

-

~1.3-1.5 (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃)

-

~0.9-1.0 (t, 3H): Methyl protons of the butyl group (-CH₂-CH₃)

¹³C NMR (CDCl₃, ppm):

-

~136: Imidazolium ring carbon (N-C-N)

-

~123, ~121: Imidazolium ring carbons (C=C)

-

~50: Methylene carbon of the butyl group adjacent to the nitrogen (-N-CH₂)

-

~36: Methyl carbon attached to the imidazolium nitrogen (-N-CH₃)

-

~53: Methyl carbon of the methyl sulfate anion (CH₃-SO₄⁻)

-

~32, ~19, ~13: Butyl group carbons

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experimental work.

References

Unveiling the Thermal Stability of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the thermal characteristics of a widely used ionic liquid.

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [BMIM][MeSO4], is a prominent room-temperature ionic liquid utilized in a diverse range of applications, including as a solvent in chemical reactions and separations.[1][2] Its efficacy in processes such as the dissolution of lignocellulosic biomass often necessitates prolonged exposure to elevated temperatures, making a thorough understanding of its thermal stability paramount.[3][4] This technical guide provides a comprehensive overview of the thermal stability of [BMIM][MeSO4], presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Thermal Decomposition Profile

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. For [BMIM][MeSO4], thermogravimetric analysis (TGA) is the primary technique employed to determine its decomposition temperature. The active thermal decomposition region for [BMIM][MeSO4] generally lies above 200°C.[3][5][6] However, it is crucial to note that slow degradation can occur at temperatures as low as 120-150°C, especially under isothermal conditions over extended periods.[3]

Prolonged thermal treatment, for instance at 150°C for 24 hours, can lead to the accumulation of degradation products, which in turn affects the physicochemical properties and lowers the decomposition temperature of the ionic liquid.[3][4]

Quantitative Thermal Stability Data

The following tables summarize the key quantitative data related to the thermal stability of this compound.

| Parameter | Value | Conditions | Reference |

| Glass Transition Temperature (Tg) | -91.9 °C | Differential Scanning Calorimetry (DSC) | [7] |

| Crystallization Temperature | -32.6 °C | Differential Scanning Calorimetry (DSC) | [7] |

| Melting Temperature (Tm) | -4.1 °C | Differential Scanning Calorimetry (DSC) | [7] |

| Onset Decomposition Temperature (Tonset) | 342.14 °C | Thermogravimetric Analysis (TGA) at 10°C/min | [8] |

| Maximum Decomposition Temperature (Tmax) | 390 °C | Initial Sample | [3] |

| Maximum Decomposition Temperature (Tmax) | 382 °C | After 24-hour pre-heating at 150 °C | [3] |

| Kinetic Parameter | Value | Method | Reference |

| Average Activation Energy (Ea) | 7.92 kJ/mole | Ozawa Method | [8] |

| Average Activation Energy (Ea) | 8.90 kJ/mole | Kissinger Method | [8] |

Experimental Protocols

A detailed understanding of the methodologies used to assess thermal stability is crucial for the replication and validation of experimental results.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of [BMIM][MeSO4].

Methodology:

-

A sample of [BMIM][MeSO4] (typically 10-20 mg) is placed in an aluminum or platinum pan.

-

The pan is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate, for example, 10°C/min, 15°C/min, 20°C/min, or 25°C/min, under an inert atmosphere (e.g., nitrogen or helium) with a constant flow rate (e.g., 40 mL/min).[8][9][10][11]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Methodology:

-

A small sample of [BMIM][MeSO4] is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in a DSC instrument.

-

The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a specific rate (e.g., 1°C/min).[12]

-

The heat flow to or from the sample is measured relative to the reference as a function of temperature.

-

Thermal events are identified as endothermic or exothermic peaks or shifts in the baseline of the DSC curve.[3]

Isothermal Thermal Stability Analysis

Objective: To evaluate the long-term thermal stability at a specific temperature.

Methodology:

-

A sample of [BMIM][MeSO4] is placed in a TGA instrument.

-

The sample is heated to a specific isothermal temperature (e.g., 150°C) and held at that temperature for an extended period (e.g., 6 or 24 hours).[3][4]

-

The mass loss of the sample is monitored over time.

-

This method provides insight into slow degradation processes that may not be apparent in dynamic TGA scans.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to comprehensively assess the thermal stability of this compound.

Caption: Experimental workflow for thermal stability analysis of [BMIM][MeSO4].

Decomposition Products

Upon thermal decomposition, this compound breaks down into various volatile and non-volatile products. Analysis of the evolved gases during thermogravimetric analysis reveals the formation of species such as 1-methylimidazole, 1-methoxybutane, and 1-butanol in the temperature range of 320–370 °C.[3] At higher temperatures (410–440 °C), further decomposition leads to the formation of water and methylamine.[3] Prolonged heating can also result in the formation of a carbon residue.[3]

Conclusion

This compound exhibits good thermal stability, with an onset of decomposition typically above 340°C in dynamic TGA scans. However, for applications requiring long-term exposure to heat, it is critical to consider the potential for slow degradation at more moderate temperatures. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile ionic liquid, enabling informed decisions regarding its application in thermally demanding processes. A thorough understanding of its thermal behavior is essential to ensure process efficiency, safety, and product purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]). The following sections detail the key spectroscopic data, experimental protocols for obtaining this information, and visual representations of the molecular structure and analytical workflow.

Core Spectroscopic Data

The unique chemical structure of this compound gives rise to a characteristic spectroscopic fingerprint. The following tables summarize the quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM][MeSO₄]. The chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.84 | t | 3H | CH₃ (butyl chain) |

| 1.27 | m | 2H | CH₂ (butyl chain) |

| 1.74-1.85 | m | 2H | CH₂ (butyl chain) |

| 3.72 | s | 3H | N-CH₃ |

| 4.02 | t | 2H | N-CH₂ (butyl chain) |

| 7.48 | t | 1H | Imidazolium ring H-5 |

| 7.61 | t | 1H | Imidazolium ring H-4 |

| 10.11 | s | 1H | Imidazolium ring H-2 |

| 3.55 | s | 3H | O-CH₃ (methyl sulfate) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 13.29 | CH₃ (butyl chain) |

| 19.21 | CH₂ (butyl chain) |

| 31.95 | CH₂ (butyl chain) |

| 36.57 | N-CH₃ |

| 49.29 | N-CH₂ (butyl chain) |

| 52.5 | O-CH₃ (methyl sulfate) |

| 122.17 | Imidazolium ring C-5 |

| 123.59 | Imidazolium ring C-4 |

| 136.31 | Imidazolium ring C-2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in [BMIM][MeSO₄].

Table 3: FTIR and Raman Spectroscopic Data for this compound

| FTIR Peak (cm⁻¹) | Raman Peak (cm⁻¹) | Assignment |

| 3155, 3109 | 3175, 3100 | C-H stretching (imidazolium ring) |

| 2960, 2873 | 2975, 2914, 2850 | C-H stretching (alkyl chains) |

| 1571, 1461 | 1645, 1566 | C=C and C=N stretching (imidazolium ring) |

| 1165 | - | C-H in-plane bending (imidazolium ring) |

| 1240 | - | SO₃ asymmetric stretching |

| 1060 | 1060 | SO₃ symmetric stretching |

| - | 729 | Ring puckering (imidazolium) |

| - | 624, 600 | Butyl chain conformers |

Mass Spectrometry (MS)

Mass spectrometry of [BMIM][MeSO₄] typically involves electrospray ionization (ESI) to generate ions in the gas phase. The primary species observed is the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) at a mass-to-charge ratio (m/z) of 139.1. The fragmentation of this cation provides further structural information.

Table 4: Mass Spectrometry Data for the 1-Butyl-3-methylimidazolium Cation

| m/z | Assignment |

| 139.1 | [BMIM]⁺ (molecular ion) |

| 111.1 | [M - C₂H₅]⁺ |

| 83.2 | [M - C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the chemical shift range of the sample.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or higher, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the chemical shift range of the sample.

-

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Measurement Mode: Attenuated Total Reflectance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

Raman Spectroscopy

Sample Preparation:

-

A small aliquot of neat this compound is placed in a glass vial or on a microscope slide.

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer.

-

Excitation Source: A laser with a specific wavelength (e.g., 532 nm or 785 nm).

-

Laser Power: Adjusted to avoid sample degradation.

-

Spectral Range: Typically 3200-200 cm⁻¹.

-

Acquisition Time and Accumulations: Optimized to achieve a good signal-to-noise ratio.

Data Processing: The raw spectrum is corrected for baseline and cosmic rays.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode to detect the [BMIM]⁺ cation.

-

Mass Range: Scanned over a range appropriate to detect the parent ion and expected fragments.

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ion and obtain structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the m/z values of the parent and fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of [BMIM][MeSO₄].

Caption: Key functional groups of [BMIM][MeSO₄] for spectroscopic analysis.

safety and handling of 1-butyl-3-methylimidazolium methyl sulfate in the lab

An In-depth Technical Guide to the Safe Handling of 1-Butyl-3-methylimidazolium Methyl Sulfate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the ionic liquid this compound (BMIM MeSO₄). The following sections detail its physicochemical properties, toxicological data, and recommended laboratory procedures to ensure its safe use.

Chemical and Physical Properties

This compound is an ionic liquid with a range of properties that make it a versatile solvent in various chemical applications.[1] A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₄S | |

| Molecular Weight | 250.32 g/mol | |

| CAS Number | 401788-98-5 | [2] |

| Appearance | Colorless to yellowish viscous liquid | [3] |

| Melting Point | -4 °C | [4] |

| Density | 1.21 g/mL at 20 °C | [4] |

| Viscosity | 163 cP at 25 °C | [5] |

| Solubility | Soluble in water and many organic solvents | |

| Vapor Pressure | Negligible |

Hazard Identification and Toxicology

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405.

Toxicological Data

Table 2: Acute Toxicity Data for 1-Butyl-3-methylimidazolium Chloride (BMIM Cl)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat (female) | >50 - <300 mg/kg | |

| Dermal LD50 | Rat | > 2,000 mg/kg | [7] |

Note: This data is for a structurally similar compound and should be used as an estimate of the potential toxicity of this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[8]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[9] If there is a risk of inhalation, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.

Detailed Methodologies

3.2.1. Weighing the Ionic Liquid

-

Ensure the analytical balance is clean and level.

-

Place a clean, dry weighing vessel (e.g., a beaker or vial) on the balance.

-

Tare the balance to zero.

-

Using a clean spatula or pipette, carefully transfer the desired amount of this compound into the weighing vessel.

-

Record the mass.

-

Clean any spills on the balance immediately.

3.2.2. Preparing a Solution

-

Weigh the required amount of this compound as described above.

-

Select an appropriate volumetric flask.

-

Add the solvent (e.g., deionized water, ethanol) to the flask until it is about half full.

-

Carefully transfer the weighed ionic liquid into the flask.

-

If necessary, use a small amount of the solvent to rinse the weighing vessel and add the rinsing to the flask to ensure a complete transfer.

-

Gently swirl the flask to dissolve the ionic liquid. A magnetic stirrer can be used for viscous solutions.

-

Once the ionic liquid is fully dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

3.2.3. Transferring the Ionic Liquid

-

For small volumes (<5 mL): Use a calibrated glass or plastic pipette.

-

For larger volumes: Pour directly from the source container into the receiving vessel. Use a funnel if the opening of the receiving vessel is narrow.[10] To avoid contamination, pour an estimated amount into a temporary container (e.g., a beaker) before measuring the exact volume.[11]

Spill and Disposal Procedures

3.3.1. Spill Response

-

Assess the spill: Determine the size and immediate risks. For large or unmanageable spills, evacuate the area and follow emergency procedures.

-

Protect yourself: Wear the appropriate PPE.

-

Contain the spill: Use chemical spill socks or other absorbent materials to create a dike around the spill.[12]

-

Absorb the spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in.[12]

-

Clean up: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate: Clean the spill area with soap and water.[2]

-

Dispose: Dispose of the waste according to local, state, and federal regulations.

3.3.2. Waste Disposal

Dispose of this compound and its contaminated materials as hazardous waste. Do not discharge into sewers or waterways.

Visualizations

Experimental Workflow: Safe Handling and Use

Caption: Workflow for the safe handling and use of this compound.

Experimental Workflow: Spill Response

Caption: Step-by-step workflow for responding to a spill of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. iolitec.de [iolitec.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Butyl-3-methylimidazolium methylsulfate | C9H18N2O4S | CID 12095228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. proionic.com [proionic.com]

- 8. CAS#:445473-58-5 | 1-Butyl-3-methylimidazolium octyl sulfate | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transferring Liquids | Organic Chemistry I Lab [blog.richmond.edu]

- 11. acs.org [acs.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Methyl Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-butyl-3-methylimidazolium methyl sulfate, commonly abbreviated as [BMIM][MeSO4], in various organic solvents. Understanding the solubility of this promising "green solvent" is crucial for its application in organic synthesis, catalysis, electrochemistry, and drug delivery, where it can serve as a sustainable alternative to volatile organic compounds.[1][2] This document compiles available quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of a common experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the organic solvent, particularly its polarity and ability to form hydrogen bonds. While a comprehensive dataset covering a wide range of organic solvents is not extensively available in the literature, key studies have determined the liquid-liquid equilibria of [BMIM][MeSO4] with several hydrocarbons.

The following table summarizes the available quantitative solubility data for [BMIM][MeSO4] in selected organic solvents. The data is presented as the mole fraction of [BMIM][MeSO4] (x1) at different temperatures.

Table 1: Solubility of this compound ([BMIM][MeSO4]) in Organic Solvents

| Organic Solvent | Temperature (K) | Solubility of [BMIM][MeSO4] (x1) | Reference |

| n-Hexane | 291.55 | 0.0019 | Domańska et al., 2006 |

| 302.25 | 0.0028 | Domańska et al., 2006 | |

| 312.85 | 0.0041 | Domańska et al., 2006 | |

| 323.05 | 0.0060 | Domańska et al., 2006 | |

| n-Heptane | 292.15 | 0.0022 | Domańska et al., 2006 |

| 302.75 | 0.0033 | Domańska et al., 2006 | |

| 313.15 | 0.0049 | Domańska et al., 2006 | |

| 323.35 | 0.0071 | Domańska et al., 2006 | |

| n-Octane | 292.45 | 0.0026 | Domańska et al., 2006 |

| 302.85 | 0.0040 | Domańska et al., 2006 | |

| 313.25 | 0.0059 | Domańska et al., 2006 | |

| 323.45 | 0.0084 | Domańska et al., 2006 | |

| Cyclohexane | 291.25 | 0.0018 | Domańska et al., 2006 |

| 302.05 | 0.0027 | Domańska et al., 2006 | |

| 312.65 | 0.0040 | Domańska et al., 2006 | |

| 322.85 | 0.0058 | Domańska et al., 2006 |

Note: The data presented is for liquid-liquid equilibria, indicating partial miscibility. For many polar organic solvents, [BMIM][MeSO4] is reported to be fully miscible.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of ionic liquids in organic solvents. The choice of method often depends on the nature of the system (e.g., solid-liquid or liquid-liquid equilibrium), the expected solubility range, and the available analytical equipment. Below are detailed methodologies for key experiments.

This method is particularly suitable for determining the temperature-dependent solubility and phase diagrams of liquid-liquid and solid-liquid equilibria.

Principle: A mixture of known composition is heated or cooled until a phase transition (dissolution or precipitation) is visually observed. The temperature at which the solution becomes clear upon heating or turbid upon cooling is recorded as the equilibrium temperature for that specific composition.

Detailed Methodology:

-

Sample Preparation: A precise amount of the ionic liquid, [BMIM][MeSO4], is weighed and placed in a sealed, temperature-controlled glass cell equipped with a magnetic stirrer. A known amount of the organic solvent is then added to the cell.

-

Heating and Cooling Cycles: The mixture is slowly heated while being continuously stirred until a single homogeneous phase is formed.

-

Observation: The clear solution is then slowly cooled at a controlled rate (e.g., 0.2 K/min). The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point temperature.

-

Confirmation: To ensure accuracy, the process is repeated with heating and cooling cycles to check for reproducibility. The temperature at which the turbidity disappears upon heating is also recorded. The average of the cloud point temperature (on cooling) and the clear point temperature (on heating) is taken as the equilibrium temperature.

-

Varying Compositions: The procedure is repeated for different compositions of the ionic liquid and solvent to construct a phase diagram.

This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent at a constant temperature.[3][4][5][6]

Principle: An excess amount of the solute is mixed with the solvent and agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation: An excess amount of [BMIM][MeSO4] is added to a known volume or mass of the organic solvent in a sealed vial or flask.

-

Equilibration: The vials are placed in a thermostated shaker or incubator and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being collected.

-

Analysis: The concentration of [BMIM][MeSO4] in the filtered sample is determined using a suitable analytical technique. Common methods include:

-

UV-Vis Spectroscopy: If the ionic liquid has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This method can be used to separate and quantify the ionic liquid in the solvent.

-

Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining ionic liquid is then measured. This method is suitable for non-volatile ionic liquids and volatile solvents.

-

-

Data Reporting: The solubility is typically reported in units of grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

IGC is a powerful technique for determining thermodynamic properties of non-volatile materials like ionic liquids, including their interaction parameters with various volatile organic compounds, which can be related to solubility.[7][8][9][10][11][12]

Principle: The ionic liquid is used as the stationary phase in a gas chromatography column. Different volatile organic solvents (solutes) are injected into the column, and their retention times are measured. The retention time is related to the strength of the interaction between the solute and the ionic liquid.

Detailed Methodology:

-

Column Preparation: The ionic liquid, [BMIM][MeSO4], is coated onto an inert solid support (e.g., Chromosorb P). The coated support is then packed into a gas chromatography column.

-

Measurement: The column is placed in a gas chromatograph with a thermal conductivity detector (TCD). A carrier gas (e.g., helium) is passed through the column at a controlled flow rate and temperature.

-

Injection of Solutes: Small, known amounts of various volatile organic solvents are injected into the column.

-

Data Acquisition: The retention time for each solvent is recorded.

-

Calculation: From the retention data, various thermodynamic parameters can be calculated, including the activity coefficient at infinite dilution, the Flory-Huggins interaction parameter, and the Hildebrand solubility parameter. These parameters provide insights into the miscibility and solubility of the organic solvents in the ionic liquid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid in an organic solvent using the Saturation Shake-Flask Method.

Caption: Workflow for the Shake-Flask Method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in various scientific and industrial fields. This guide has provided the available quantitative data, detailed experimental protocols for its determination, and a visual workflow to aid researchers in their studies. While the existing data is limited, the methodologies described herein provide a solid foundation for further investigations into the solubility of this versatile ionic liquid. Future research should focus on expanding the solubility database to include a wider range of organic solvents to facilitate the broader adoption of [BMIM][MeSO4] as a green and tunable solvent.

References

- 1. old.iupac.org [old.iupac.org]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the Influence of Ionic Liquid Anion Structure on Gas-Ionic Liquid Partition Coefficients of Organic Solutes Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Solubility Parameters of Ionic Liquids [mdpi.com]

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-3-methylimidazolium Methyl Sulfate ([BMIM][MeSO₄])

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electrochemical Window

The electrochemical window (EW) is a crucial property of any electrolyte, defining the potential range within which the electrolyte is electrochemically stable. Beyond this window, the electrolyte will undergo oxidation at the anodic limit and reduction at the cathodic limit. For applications in electrochemistry, including batteries, capacitors, sensors, and electro-organic synthesis, a wide electrochemical window is highly desirable as it allows for a greater range of accessible redox potentials without solvent decomposition. Ionic liquids, such as [BMIM][MeSO₄], are known for their potentially wide electrochemical windows compared to traditional aqueous and organic electrolytes.

Quantitative Data on the Electrochemical Window of Imidazolium-Based Ionic Liquids

As of the latest literature review, specific, peer-reviewed quantitative data for the electrochemical window of neat 1-butyl-3-methylimidazolium methyl sulfate could not be located. However, for context and comparison, the electrochemical windows of other commonly studied 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids are presented below. It is important to note that these values are highly dependent on the experimental conditions, including the working and reference electrodes, the scan rate, the temperature, and the purity of the ionic liquid (especially the water content).

| Ionic Liquid | Anion | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |

| [BMIM][BF₄] | Tetrafluoroborate | Platinum | Ag wire (quasi) | Data not specified | Data not specified | ~2.5 |

| [BMIM][OTf] | Trifluoromethanesulfonate | Gold | Ag/AgCl | > +2.0 | < -2.0 | > 4.0 |

| [BMIM][NTf₂] | Bis(trifluoromethylsulfonyl)imide | Glassy Carbon | Fc/Fc⁺ | +1.0 | -2.0 | 3.0 |

Note: The data presented are indicative and sourced from various studies with differing experimental setups. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocol for Determining the Electrochemical Window

The following is a detailed protocol for the determination of the electrochemical window of [BMIM][MeSO₄] using cyclic voltammetry (CV), based on established methodologies for similar ionic liquids.

Materials and Equipment

-

Ionic Liquid: High-purity this compound ([BMIM][MeSO₄]), dried under vacuum to minimize water content.

-

Electrochemical Cell: A three-electrode glass cell.

-

Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) electrode or a silver wire pseudo-reference electrode.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Inert Atmosphere: Glove box or Schlenk line with high-purity nitrogen or argon gas.

-

Polishing Materials: Alumina slurries of various particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

-

Solvents: Deionized water and acetone for electrode cleaning.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with progressively finer alumina slurries on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and then acetone to remove any residual polishing material.

-

Dry the electrode completely before introducing it into the electrochemical cell.

-

Clean the platinum counter electrode, for example, by flame annealing.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent contamination from air and moisture.

-

Add a sufficient amount of dried [BMIM][MeSO₄] to the cell to ensure that all three electrodes are properly immersed.

-

Position the reference electrode as close as possible to the working electrode to minimize iR drop.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential to the open-circuit potential (OCP) of the system.

-

Perform a cyclic voltammetry scan, starting from the OCP and sweeping towards positive potentials until a significant anodic current is observed.

-

Reverse the scan direction and sweep towards negative potentials until a significant cathodic current is observed.

-

Finally, sweep the potential back to the initial OCP.

-

Typical scan rates for determining the electrochemical window are between 10 and 100 mV/s.

-

Data Analysis

The anodic and cathodic limits of the electrochemical window are determined from the resulting cyclic voltammogram. A common method is to define the limits as the potentials at which the current density reaches a certain threshold value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[1] The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.

Visualizations

Experimental Workflow

References

The Ionic Nature and Physicochemical Profile of 1-Butyl-3-methylimidazolium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) is a prominent ionic liquid (IL) recognized for its unique physicochemical properties, including its negligible vapor pressure, thermal stability, and tunable solvency. These characteristics have positioned it as a versatile compound in various scientific and industrial applications, from a "green" solvent in biomass processing to a potential component in electrochemical systems. This technical guide provides an in-depth exploration of the ionic nature of [Bmim][MeSO4], detailing its synthesis, physicochemical properties, and its interactions with biological systems. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and other scientific fields, facilitating a deeper understanding and application of this ionic liquid.

Core Ionic Nature and Structure

This compound is an organic salt with a melting point below 100°C, classifying it as a room-temperature ionic liquid. Its structure consists of a bulky, asymmetric organic cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), and an organic anion, methyl sulfate ([MeSO₄]⁻).

The 1-butyl-3-methylimidazolium cation is characterized by an imidazolium ring substituted with a butyl group and a methyl group at the 1 and 3 positions, respectively. This asymmetry is crucial in disrupting crystal lattice formation, which contributes to its low melting point. The delocalized positive charge on the imidazolium ring and the presence of both hydrophobic (butyl chain) and hydrophilic (imidazolium ring) regions impart an amphiphilic character to the cation.

The methyl sulfate anion is the conjugate base of methylsulfuric acid. Its presence influences the overall properties of the ionic liquid, such as its viscosity, conductivity, and thermal stability.

The ionic nature of [Bmim][MeSO4] is fundamental to its properties. The strong electrostatic interactions between the cation and anion are responsible for its negligible vapor pressure and high thermal stability. However, these ions are not rigidly fixed as in a crystalline solid, allowing for mobility and conferring its liquid state at or near room temperature.

Physicochemical Properties

The operational characteristics of this compound are defined by its physicochemical properties. The following table summarizes key quantitative data for this ionic liquid.

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₄S | - | [1] |

| Molecular Weight | 250.32 g/mol | - | [1] |

| Melting Point | -20 °C | - | [2] |

| Density | 1.22 g/cm³ | 21 | [2] |

| Viscosity | 163 cP | 25 | [2] |

| Conductivity | 2.20 mS/cm | 30 | [2] |

| Electrochemical Window | 4.3 V | - | [2] |

| Thermal Stability | Thermally stable up to high temperatures, with decomposition influenced by the anion's basicity.[3] | - | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction.

Materials:

-

1-methylimidazole

-

Dimethyl sulfate

-

An appropriate solvent (e.g., toluene or acetone)

Procedure:

-

In a reaction vessel, dissolve 1-methylimidazole in the chosen solvent.

-

Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add an equimolar amount of dimethyl sulfate to the stirred solution.

-

Maintain the reaction at a low temperature (e.g., below 40°C) during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

The product, this compound, will typically separate as a denser liquid phase.

-

Isolate the ionic liquid layer.

-

Wash the product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Dry the final product under vacuum to remove any residual solvent.

Characterization: The purity and structure of the synthesized ionic liquid can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.

Determination of Physicochemical Properties

-

Density: Measured using a pycnometer or a vibrating tube densitometer.

-

Viscosity: Determined using a cone-and-plate rheometer or a capillary viscometer.

-

Conductivity: Measured using a conductivity meter with a suitable probe.

-

Thermal Stability: Assessed using thermogravimetric analysis (TGA) to determine the onset of decomposition temperature.

Biological Interactions and Potential Applications in Drug Development

While primarily known as a solvent, the amphiphilic nature of the [Bmim]⁺ cation facilitates its interaction with biological systems, particularly cell membranes.

Mechanism of Membrane Interaction: The interaction of imidazolium-based ionic liquids with cell membranes is a critical factor influencing their biological activity and potential toxicity. The proposed mechanism involves the insertion of the cation's hydrophobic alkyl chain into the lipid bilayer, while the charged imidazolium headgroup interacts with the polar headgroups of the phospholipids. This disruption of the membrane structure can lead to increased permeability and, at higher concentrations, cell lysis.[4][5][6] This membrane-destabilizing property has led to investigations into their potential as antimicrobial agents and as components in drug delivery systems to enhance the permeation of therapeutic agents across biological barriers.[7][8]

Toxicity Profile: The toxicity of 1-alkyl-3-methylimidazolium salts is generally correlated with the length of the alkyl chain; longer chains lead to greater membrane disruption and higher toxicity.[9] Studies on various cell lines, including bacteria, yeast, and mammalian cells, have demonstrated the cytotoxic effects of these ionic liquids.[7][10] It is crucial to consider this toxicity profile when evaluating their potential applications in drug development.

Visualizations

Synthesis of this compound

Caption: Synthesis of [Bmim][MeSO4] via quaternization.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of [Bmim][MeSO4].

Conceptual Pathway of Membrane Interaction

Caption: Conceptual model of [Bmim]⁺ interaction with a cell membrane.

Conclusion

This compound stands out as a multifaceted ionic liquid with a well-defined ionic nature that dictates its valuable physicochemical properties. Its utility as a solvent is well-established, and emerging research highlights its potential, albeit with cytotoxic considerations, in the realm of biological applications and drug development. A thorough understanding of its synthesis, properties, and biological interactions is paramount for its effective and safe utilization in advanced scientific research and industrial processes. This guide provides a foundational understanding for professionals seeking to leverage the unique characteristics of this ionic liquid.

References

- 1. 1-Butyl-3-methylimidazolium methylsulfate | C9H18N2O4S | CID 12095228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. mdpi.com [mdpi.com]

- 4. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

1-butyl-3-methylimidazolium methyl sulfate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) is a versatile ionic liquid that has garnered significant attention across various scientific disciplines. Its unique physicochemical properties, including low volatility, high thermal stability, and tunable solubility, make it a compelling alternative to traditional organic solvents. This technical guide provides a comprehensive overview of [BMIM][MeSO₄], focusing on its fundamental chemical properties, detailed experimental protocols for its synthesis and application in biomass pretreatment, and a summary of its toxicological profile. This document is intended to serve as a valuable resource for researchers and professionals exploring the utility of this ionic liquid in their respective fields.

Core Chemical and Physical Properties

This compound is a salt that is liquid at or near room temperature. Its properties are defined by the structure of its constituent ions: the 1-butyl-3-methylimidazolium cation and the methyl sulfate anion.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 401788-98-5 |

| Molecular Formula | C₉H₁₈N₂O₄S |

| Molecular Weight | 250.32 g/mol [1] |

| IUPAC Name | 1-butyl-3-methylimidazol-3-ium;methyl sulfate[1] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, compiled from various sources. These properties can vary slightly depending on the purity of the sample and the measurement conditions.

| Property | Value | Temperature (K) |

| Density | 1.20959 g/cm³ | 298[2] |

| 1.17 g/cm³ | 353[2] | |

| Refractive Index (n_D) | 1.5628 | 298[2] |

| Melting Point | 253 K (-20 °C) | N/A[2] |

| Dynamic Viscosity | See original research for temperature-dependent values | 293.15 - 343.15[3][4] |

| Surface Tension | See original research for temperature-dependent values | 288.15 - 313.15[3][4] |

| Speed of Sound | See original research for temperature-dependent values | 278.15 - 343.15[3][4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

-

1-methylimidazole

-

Dimethyl sulfate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole. The flask should be under a nitrogen atmosphere to prevent moisture contamination.

-

Addition of Reagent: Slowly add dimethyl sulfate dropwise to the stirring 1-methylimidazole at room temperature. An exothermic reaction will occur. Maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress can be monitored by NMR spectroscopy.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the resulting viscous liquid with ethyl acetate multiple times to remove any unreacted starting materials.

-

Dry the product over anhydrous magnesium sulfate.

-

Remove any residual solvent under reduced pressure using a rotary evaporator.

-

-

Characterization: The final product, a colorless to pale yellow viscous liquid, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Safety Precautions: Dimethyl sulfate is highly toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Pretreatment of Lignocellulosic Biomass

This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using this compound to enhance the efficiency of subsequent enzymatic hydrolysis.

Materials:

-

Lignocellulosic biomass (e.g., wood chips, straw), dried and milled

-

This compound

-

Deionized water

-

Temperature-controlled heating block or oil bath

-

Stirring apparatus

-

Centrifuge

Procedure:

-

Mixing: In a glass test tube or reaction vessel, add a known amount of dried, milled lignocellulosic biomass to this compound. A typical solid loading is 5-10% (w/w).

-

Heating and Stirring: Heat the mixture to 100-150°C with constant stirring for 2-6 hours. The optimal time and temperature will depend on the specific type of biomass.[5]

-

Regeneration of Cellulose: After the pretreatment, cool the mixture to room temperature. Add deionized water to precipitate the dissolved cellulose.

-

Separation: Separate the regenerated cellulose from the ionic liquid-water mixture by centrifugation.

-

Washing: Wash the solid cellulose pellet with deionized water several times to remove any residual ionic liquid.

-

Drying: Dry the regenerated cellulose in an oven at 60°C until a constant weight is achieved.

-

Analysis: The pretreated biomass can then be analyzed for its composition (e.g., cellulose, hemicellulose, lignin content) and subjected to enzymatic hydrolysis to determine the yield of fermentable sugars.

Signaling Pathways and Biological Interactions

A thorough review of the scientific literature did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. The primary applications and research focus of this ionic liquid are in the fields of "green" chemistry, materials science, and biocatalysis, where it functions as a solvent or catalyst.[6]

The toxicological studies conducted on imidazolium-based ionic liquids are generally focused on assessing their potential environmental impact and cytotoxic effects.[7][8][9][10][11] These studies investigate the mechanisms of toxicity, which often involve membrane disruption and oxidative stress, rather than specific interactions with signaling cascades. Therefore, the creation of a signaling pathway diagram as requested is not feasible based on the current body of scientific knowledge.

Mandatory Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biomass Pretreatment Workflow

Caption: A workflow diagram outlining the process of pretreating lignocellulosic biomass using this compound.

References

- 1. 1-Butyl-3-methylimidazolium methylsulfate | C9H18N2O4S | CID 12095228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Developmental toxicity assessment of the ionic liquid 1-butyl-3-methylimidazolium chloride in CD-1 mice - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a "Designer" Solvent: A Technical Guide to the Discovery and History of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments and scientific advancements that have propelled imidazolium-based ionic liquids from laboratory curiosities to indispensable tools in modern chemistry and drug development. We delve into the core discoveries, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for professionals in the field.

From a Forgotten Discovery to a New Class of Solvents

The concept of ionic liquids (ILs), salts that are liquid at or near room temperature, predates the widespread interest in imidazolium-based systems. The journey began in 1914 with the work of Paul Walden, who synthesized ethylammonium nitrate, [EtNH₃][NO₃], a salt with a melting point of just 12°C.[1][2][3] This discovery, however, remained largely a scientific curiosity for several decades.

The resurgence of interest in ionic liquids occurred in the 1970s and 1980s with the development of first-generation ILs based on alkyl-substituted pyridinium and imidazolium cations with halide or tetrahalogenoaluminate anions.[4] These early ionic liquids, while demonstrating unique properties, were often sensitive to air and water, limiting their practical applications.

A significant breakthrough came in 1992 when John Wilkes and Michael Zaworotko reported the synthesis of air and water-stable 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺) based ionic liquids.[5][6][7][8] This development of "second-generation" ionic liquids, which were much more robust and easier to handle, opened the floodgates for their exploration in a vast array of applications.[1] The inherent tunability of the imidazolium cation and the wide range of possible anions allowed for the creation of "designer solvents" with specific physicochemical properties.[1][9]

A Timeline of Discovery and Key Developments

The historical progression of imidazolium-based ionic liquids can be visualized as a series of key milestones, each building upon the last to expand their utility and understanding.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Ionic Liquids: An “Old” Class of Chemicals of High Interest in Modern Sample Preparation and Analysis [iris.unito.it]

- 3. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionic liquid - Wikipedia [en.wikipedia.org]

- 5. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids | Semantic Scholar [semanticscholar.org]

- 6. Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pure.ul.ie [pure.ul.ie]

- 8. scirp.org [scirp.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Cellulose Processing using 1-butyl-3-methylimidazolium methyl sulfate

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of the ionic liquid (IL) 1-butyl-3-methylimidazolium methyl sulfate, [BMIM][MeSO₄], in the context of cellulose processing. While many imidazolium-based ionic liquids are excellent solvents for cellulose, [BMIM][MeSO₄] exhibits limited capability for complete cellulose dissolution. Instead, its primary utility is in the pretreatment of lignocellulosic biomass for component fractionation, particularly for the selective dissolution of lignin. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring alternative and greener solvents for biomass processing.

Introduction

Cellulose, the most abundant biopolymer, is a cornerstone of renewable materials research. Its highly crystalline structure, maintained by an extensive network of intra- and intermolecular hydrogen bonds, renders it insoluble in water and most common organic solvents. Ionic liquids (ILs), particularly those based on the 1,3-dialkylimidazolium cation, have emerged as powerful solvents capable of disrupting this hydrogen bond network and dissolving cellulose without derivatization.

This compound ([BMIM][MeSO₄]) is an imidazolium-based ionic liquid. However, unlike its counterparts with chloride ([BMIM]Cl) or acetate ([BMIM]OAc) anions, the methyl sulfate anion has a lower hydrogen bond basicity. Consequently, [BMIM][MeSO₄] is not an effective solvent for the complete dissolution of high-purity cellulose.[1][2] Its application is more suited for the pretreatment of raw lignocellulosic biomass, where it preferentially dissolves lignin over cellulose.[2] This selective action allows for the fractionation of biomass into a cellulose-rich pulp and a lignin stream.

Mechanism of Interaction